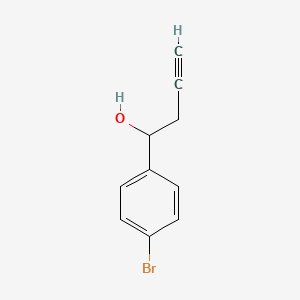
1-(4-Bromophenyl)but-3-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)but-3-yn-1-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butyne group with a hydroxyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)but-3-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(4-bromophenyl)-3-butyn-1-one.
Reduction: Formation of 1-(4-bromophenyl)-3-butene-1-ol or 1-(4-bromophenyl)-butane-1-ol.
Substitution: Formation of compounds like 1-(4-azidophenyl)-3-butyne-1-ol or 1-(4-cyanophenyl)-3-butyne-1-ol.
Scientific Research Applications
1-(4-Bromophenyl)but-3-yn-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)but-3-yn-1-ol involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the bromine atom, facilitating reactions with nucleophiles. Additionally, the alkyne group can participate in cycloaddition reactions, forming various cyclic compounds. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3-butyne-1-ol
- 1-(4-Fluorophenyl)-3-butyne-1-ol
- 1-(4-Iodophenyl)-3-butyne-1-ol
Comparison: 1-(4-Bromophenyl)but-3-yn-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H9BrO |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
1-(4-bromophenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C10H9BrO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h1,4-7,10,12H,3H2 |
InChI Key |
CFWCQNUGZLIQIC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


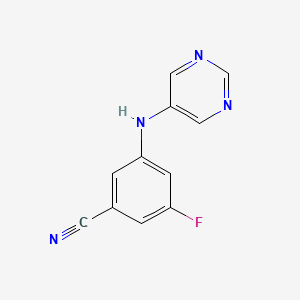
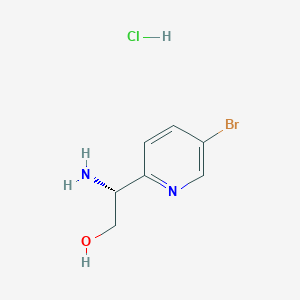
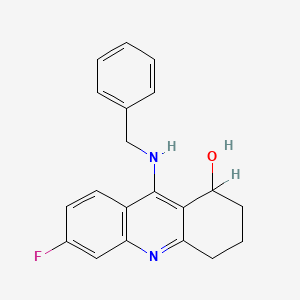
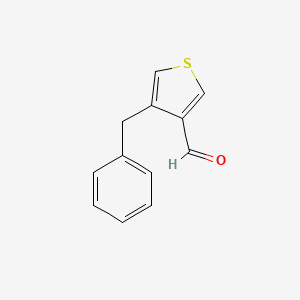
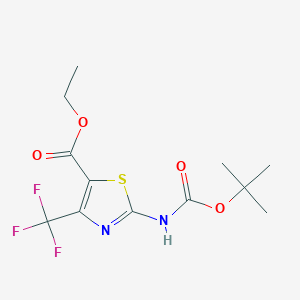
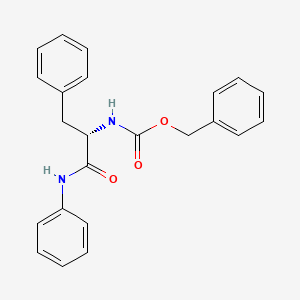
![tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate](/img/structure/B8462041.png)
![5-Iodothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B8462044.png)
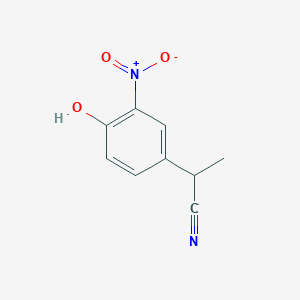
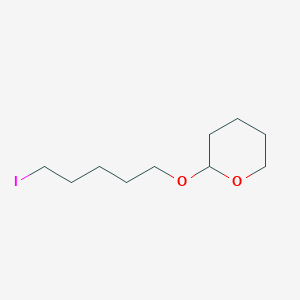
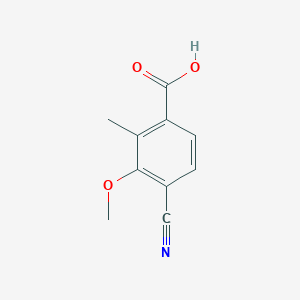
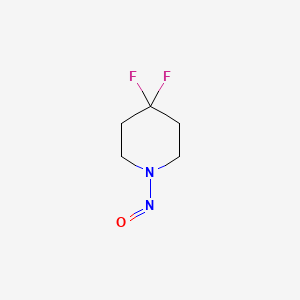
![4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde](/img/structure/B8462088.png)

